9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].
While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:
9-Decen-1-ol, also known as decan-9-ol, is a straight-chain aliphatic alcohol with ten carbon atoms. It is a colorless liquid at room temperature with a faint floral odor and a waxy taste []. While its natural origins are not definitively documented, it can be derived from various plant and animal sources containing fatty alcohols []. 9-Decen-1-ol holds some significance in scientific research due to its chemical properties and potential applications.
The key feature of 9-Decen-1-ol's structure is the presence of both a hydroxyl group (OH) and a terminal alkene (C=C) functional group. The hydroxyl group is located at the first carbon (C1), making it a primary alcohol. The alkene group is located between the ninth and tenth carbon atoms (C9-C10), resulting in the "9-decen" designation []. This combination of functional groups can influence the compound's reactivity and interactions with other molecules.
9-Decen-1-ol readily undergoes oxidation in the presence of supported palladium or platinum catalysts and aqueous media (mixtures of water and dioxane) to form 9-decenoic acid []. This reaction can be represented by the following balanced equation:
Irritant